molecular formula C12H17NO B14779962 (1S,2S,4S)-4-amino-2-benzyl-cyclopentanol

(1S,2S,4S)-4-amino-2-benzyl-cyclopentanol

Cat. No.: B14779962
M. Wt: 191.27 g/mol
InChI Key: FMPSRPKYBHQTGS-UHFFFAOYSA-N
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Description

(1S,2S,4S)-4-amino-2-benzyl-cyclopentanol is a chiral compound with a unique structure that includes an amino group, a benzyl group, and a cyclopentanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4S)-4-amino-2-benzyl-cyclopentanol can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. The reaction conditions typically include the use of solvents like ethanol or methanol and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to separate and purify the desired stereoisomer from a mixture of products .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S)-4-amino-2-benzyl-cyclopentanol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

(1S,2S,4S)-4-amino-2-benzyl-cyclopentanol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1S,2S,4S)-4-amino-2-benzyl-cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,4S)-1,2,4-trimethylcyclohexane
  • (1S,2S,4S)-β-elemene

Uniqueness

(1S,2S,4-amino-2-benzyl-cyclopentanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its chiral nature and the presence of both amino and benzyl groups make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-amino-2-benzylcyclopentan-1-ol

InChI

InChI=1S/C12H17NO/c13-11-7-10(12(14)8-11)6-9-4-2-1-3-5-9/h1-5,10-12,14H,6-8,13H2

InChI Key

FMPSRPKYBHQTGS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1CC2=CC=CC=C2)O)N

Origin of Product

United States

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